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molecular formula C8H15NO3 B1272174 Ethyl 2-Morpholinoacetate CAS No. 3235-82-3

Ethyl 2-Morpholinoacetate

Cat. No. B1272174
M. Wt: 173.21 g/mol
InChI Key: SITMDWHJQROIPF-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of ethyl 2-chloroacetate (0.5 g, 5.74 mmol) in DMF (70 ml) at 10° C. were added K2CO3 (1.98 g, 14.34 mmol, 2.5 eq.) and 1-methylpiperazine (1.05 g, 8.6 mmol, 1.5 eq.) and the mixture was stirred at RT for 2 h. The mixture was quenched and extracted as in Intermediate Example 5(c). The solvent was distilled off and the crude residue was purified by column chromatography (60-120 silica gel, 40% ethyl acetate in hexane) to afford the product in 74% yield (0.74 g). LC-MS (ESI): Calculated mass: 173.2, Observed mass: 174.0 [M+H]+ (rt: 0.20 min).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:8]([O-:11])([O-])=O.[K+].[K+].[CH3:14][N:15]1CCN[CH2:17][CH2:16]1>CN(C=O)C>[O:11]1[CH2:8][CH2:14][N:15]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:16][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
1.98 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.05 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 5(c)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography (60-120 silica gel, 40% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
to afford the product in 74% yield (0.74 g)
CUSTOM
Type
CUSTOM
Details
174.0 [M+H]+ (rt: 0.20 min)
Duration
0.2 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1CCN(CC1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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